![molecular formula C16H23N3O4 B15007836 4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B15007836.png)
4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester
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Overview
Description
4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with piperazine to form the intermediate 4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine. This intermediate is then reacted with ethyl chloroformate to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxybenzoic acid ethyl ester
- 4-Methoxyphenylcarbamoyl-methanesulfinyl-acetic acid
Comparison
Compared to similar compounds, 4-[(4-Methoxy-phenylcarbamoyl)-methyl]-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a piperazine ring and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-3-23-16(21)19-10-8-18(9-11-19)12-15(20)17-13-4-6-14(22-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,17,20) |
InChI Key |
PSUJRRKNZQKKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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